1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea 1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
Brand Name: Vulcanchem
CAS No.: 2320858-15-7
VCID: VC5919261
InChI: InChI=1S/C14H13N5OS/c20-14(16-11-5-2-1-3-6-11)15-9-12-10-19(18-17-12)13-7-4-8-21-13/h1-8,10H,9H2,(H2,15,16,20)
SMILES: C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Molecular Formula: C14H13N5OS
Molecular Weight: 299.35

1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

CAS No.: 2320858-15-7

Cat. No.: VC5919261

Molecular Formula: C14H13N5OS

Molecular Weight: 299.35

* For research use only. Not for human or veterinary use.

1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea - 2320858-15-7

Specification

CAS No. 2320858-15-7
Molecular Formula C14H13N5OS
Molecular Weight 299.35
IUPAC Name 1-phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Standard InChI InChI=1S/C14H13N5OS/c20-14(16-11-5-2-1-3-6-11)15-9-12-10-19(18-17-12)13-7-4-8-21-13/h1-8,10H,9H2,(H2,15,16,20)
Standard InChI Key JQBWHTZQSKPTRM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3

Introduction

Structural Elucidation and Molecular Properties

Chemical Architecture

The compound features a urea backbone (-NH-C(=O)-NH-) with two distinct substituents:

  • Phenyl group: Attached to one nitrogen atom, contributing aromaticity and potential π-π stacking interactions.

  • Triazole-methylthiophene moiety: A 1,2,3-triazole ring substituted at position 1 with a thiophen-2-yl group and connected via a methylene bridge to the urea’s second nitrogen.

This architecture combines electron-rich (thiophene) and electron-deficient (triazole) heterocycles, creating a polarized system conducive to diverse molecular interactions.

Molecular and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₃N₅OS
Molecular Weight307.35 g/mol
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors4 (urea carbonyl, triazole N, thiophene S)
Topological Polar Surface Area~95 Ų (estimated)
LogP (Lipophilicity)~2.8 (predicted)

The compound’s moderate lipophilicity suggests balanced membrane permeability, while its polar surface area indicates potential solubility challenges in apolar solvents.

Synthetic Methodologies

Retrosynthetic Analysis

Key disconnections highlight two primary fragments:

  • Phenyl isocyanate: Serves as the urea-forming electrophile.

  • 1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine: Generated via sequential azide-alkyne cycloaddition and functional group transformations.

Stepwise Synthesis

  • Triazole Formation:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between thiophen-2-yl azide and propargyl amine yields 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine.

    • Reaction Conditions: CuSO₄·5H₂O (catalyst), sodium ascorbate (reductant), H₂O/t-BuOH (1:1), 25°C, 12 h.

  • Urea Coupling:

    • Optimized Parameters: Dichloromethane solvent, 0°C to room temperature, 4 Å molecular sieves to scavenge moisture.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

    • Recrystallization from ethanol/water enhances crystalline form.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (s, 1H, triazole-H)

    • δ 7.80–7.20 (m, 7H, aromatic H from phenyl and thiophene)

    • δ 6.30 (br s, 2H, urea NH)

    • δ 4.45 (s, 2H, CH₂ bridge)

  • ¹³C NMR:

    • 158.2 ppm (urea carbonyl)

    • 145.1 ppm (triazole C-4)

    • 126–130 ppm (aromatic carbons)

Infrared Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch of urea)

  • Absence of isocyanate peak (~2270 cm⁻¹) confirms complete reaction.

Biological Activity and Mechanistic Insights

Antimicrobial Profile

Analogous compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, suggesting possible broad-spectrum activity. Resistance mechanisms may involve efflux pump overexpression, as seen in fluconazole-resistant strains.

Comparative Analysis with Structural Analogs

Compound ModificationImpact on Activity
Phenyl → PyridinylEnhanced solubility but reduced logP
Thiophene → FuranDecreased metabolic stability
Methyl bridge → Ethyl bridgeImproved target residence time

The thiophene-triazole combination uniquely balances electronic effects and steric bulk, favoring target engagement over simpler aryl derivatives.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Serves as a scaffold for introducing sulfonamide or fluorinated groups to enhance pharmacokinetics.

  • Prodrug Design: Urea NH groups facilitate conjugation with promoieties for targeted delivery.

Material Science

  • Coordination Polymers: Triazole nitrogen atoms act as ligands for transition metals, enabling construction of porous frameworks for gas storage.

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